N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 878064-58-5
Cat. No.: VC5644622
Molecular Formula: C23H24ClN7O
Molecular Weight: 449.94
* For research use only. Not for human or veterinary use.
![N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 878064-58-5](/images/structure/VC5644622.png)
Specification
CAS No. | 878064-58-5 |
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Molecular Formula | C23H24ClN7O |
Molecular Weight | 449.94 |
IUPAC Name | N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C23H24ClN7O/c1-29-22-18(15-25-29)21(26-17-7-5-6-16(24)14-17)27-23(28-22)31-12-10-30(11-13-31)19-8-3-4-9-20(19)32-2/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) |
Standard InChI Key | SKMWPBRBWIDORW-UHFFFAOYSA-N |
SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5OC |
Introduction
Structural and Chemical Characteristics
Core Structure and Key Functional Groups
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic heterocycle known for its planar geometry and hydrogen-bonding potential. Key substituents include:
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6-Position: A 4-(2-methoxyphenyl)piperazin-1-yl group, introducing steric bulk and aromatic interactions.
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1-Position: A methyl group, enhancing lipophilicity.
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4-Amino Group: A primary amine linked to a 3-chlorophenyl ring, providing electron-withdrawing effects and potential for hydrogen bonding.
Table 1: Structural Comparison with Analogous Compounds
Molecular Properties
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Molecular Weight: Estimated ~450–500 g/mol (based on similar compounds ).
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Solubility: Likely moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the piperazine and aromatic groups.
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Stability: Susceptible to hydrolysis at the amino group under acidic/basic conditions, as inferred from pyrazolo-pyrimidine derivatives.
Synthetic Pathways and Optimization
Proposed Synthesis Route
The synthesis likely involves multi-step reactions:
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Core Formation: Cyclization of a pyrazole precursor with a pyrimidine-building block.
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Piperazine Substitution: Introduction of the 4-(2-methoxyphenyl)piperazin-1-yl group via nucleophilic substitution or cross-coupling.
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Amination: Coupling of the 3-chlorophenyl group to the 4-amino position.
Table 2: Key Reaction Steps and Conditions
Challenges and Optimization Strategies
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Steric Hindrance: The bulky 2-methoxyphenylpiperazine group may reduce reaction efficiency.
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Purification: Column chromatography (e.g., silica gel) is critical to isolate the final product from byproducts.
Pharmacological and Biological Insights
Targeted Pathways and Mechanisms
The compound’s structural features suggest potential interactions with:
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Kinases: Similar to PF-4800567, which inhibits CK1ε by occupying the ATP-binding pocket .
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G-Protein Coupled Receptors (GPCRs): The piperazine and aromatic groups may mimic endogenous ligands.
Table 3: Potential Biological Targets and Activities
In Vitro and In Vivo Data Gaps
Structural and Functional Analogues
Comparative Analysis of Substituents
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3-Chlorophenyl vs. 3-Methoxyphenyl: Chlorine’s electron-withdrawing effect enhances metabolic stability compared to methoxy groups .
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Piperazine Substituents: 2-Methoxyphenylpiperazine improves solubility and receptor binding affinity over simpler piperazine derivatives .
Table 4: Impact of Substituents on Pharmacokinetics
Substituent | Property Affected | Advantage |
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3-Chlorophenyl | Metabolic stability | Slower oxidation, prolonged half-life |
2-Methoxyphenyl | Solubility, receptor binding | Enhanced aqueous solubility, affinity |
Methyl Group | Lipophilicity | Improved membrane permeability |
Crystallographic Insights
While no crystal data exists for this compound, the planar pyrazolo-pyrimidine core observed in 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suggests similar conformational rigidity, critical for target binding.
Research Gaps and Future Directions
Experimental Validation Needs
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Kinase Profiling: High-throughput screening to identify primary targets (e.g., CK1ε, CDKs).
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ADME Studies: Solubility, permeability, and metabolic stability assessments.
Structural Optimization Strategies
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Fluorine Substitution: Replace chlorine with fluorine to modulate electronic properties.
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Piperazine Modifications: Introduce N-methyl or alkyl chains to enhance CNS penetration.
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